![molecular formula C14H17N3O3S B2949507 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1788676-07-2](/img/structure/B2949507.png)
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming to block cyclooxygenase-2 (COX-2) effectively. Through extensive structure-activity relationship work, several potent and selective inhibitors of COX-2 were identified, highlighting the chemical's potential in developing treatments for conditions like rheumatoid arthritis and osteoarthritis without focusing on drug usage or dosage specifics (Penning et al., 1997).
Antimicrobial Activity
Another study focused on synthesizing new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which led to the creation of various compounds with potential antimicrobial activity. This work showcases the chemical's foundational role in developing new antimicrobial agents without delving into specific drug applications or side effects (El‐Emary et al., 2002).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
A significant research avenue explores the compound's role in inhibiting human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with investigations into its cytotoxicities towards various cell lines. This study indicates its broader application in medicinal chemistry for designing compounds with desired bioactivities, avoiding discussions on drug side effects (Ozmen Ozgun et al., 2019).
Carbonic Anhydrase Inhibition for Ocular Pressure
The topical effects of N-substituted sulfonamide carbonic anhydrase inhibitors on intraocular pressure were investigated, showing that modifications to the sulfonamide structure could yield compounds with specific topical activities. This research is particularly relevant for developing treatments for conditions like glaucoma, emphasizing the compound's utility in targeted therapies without touching on general drug use (Duffel et al., 1986).
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-9-12(8-15-17)21(19,20)16-10-14(18)7-6-11-4-2-3-5-13(11)14/h2-5,8-9,16,18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGHFWHEJTUUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide |
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